molecular formula C33H26F3N3O3 B2932382 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide CAS No. 1796920-41-6

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide

Cat. No.: B2932382
CAS No.: 1796920-41-6
M. Wt: 569.584
InChI Key: KSJIUTMYYQOFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide is a useful research compound. Its molecular formula is C33H26F3N3O3 and its molecular weight is 569.584. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26F3N3O3/c1-21-10-5-6-15-25(21)28(40)20-39-27-17-8-7-16-26(27)30(23-12-3-2-4-13-23)38-31(32(39)42)37-29(41)19-22-11-9-14-24(18-22)33(34,35)36/h2-18,31H,19-20H2,1H3,(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJIUTMYYQOFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C31H35N4O3
  • Molecular Weight : 511.6346 g/mol
  • CAS Number : 1796929-45-7

Structure

The structure of the compound features multiple functional groups that may contribute to its biological activity. The bicyclic framework and the presence of nitrogen atoms suggest potential interactions with biological targets.

In Vitro Studies

In vitro studies are essential for understanding the biological activity of new compounds. While specific studies on N-(2,5-diaza...) are scarce, related compounds have been evaluated for their efficacy:

CompoundMax Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01
Compound 1976 ± 1
Compound 5a4518 ± 4

These results underscore the potential for similar compounds to exhibit significant biological effects .

Case Studies

Several case studies highlight the potential applications of structurally similar compounds:

  • Gastric Disorders : A study demonstrated that CCK2 antagonists effectively reduced gastric acid secretion in animal models, suggesting potential therapeutic applications in treating peptic ulcers and gastroesophageal reflux disease (GERD) .
  • Diabetes Management : Research into β-cell protective agents has shown promise in improving outcomes for diabetes patients by reducing cell death due to ER stress . This could be particularly relevant for developing treatments aimed at preserving pancreatic function.

Safety and Toxicology

While specific safety data for N-(2,5-diaza...) are not well-documented, it is crucial to consider the toxicity profiles of similar compounds. Toxicological assessments typically involve evaluating acute toxicity, chronic exposure effects, and potential carcinogenicity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of this compound?

  • Methodological Answer : A multi-step synthesis is typically required. Start with the bicyclo[5.4.0]undeca-tetraene core, functionalized via diaza and oxo groups. Coupling reactions (e.g., amidation) introduce the trifluoromethylphenyl ethanamide moiety. Purification via column chromatography and recrystallization is critical. Characterization should include nuclear magnetic resonance (NMR) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Refer to analogous bicyclic systems in and carboxamide synthesis in for protocols .

Q. Which analytical techniques are most reliable for structural characterization?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Assign proton environments and confirm substituent positions.
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amide (N-H) groups.
  • Elemental Analysis (CHNS) : Validate empirical formula (e.g., %C, %H, %N matches theoretical values).
  • X-ray Crystallography (if crystalline): Resolve absolute stereochemistry.
    Cross-reference with ’s elemental analysis protocols and ’s NMR data .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : Perform systematic solubility screening in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and hydrophobic solvents (e.g., dichloromethane). Monitor stability via high-performance liquid chromatography (HPLC) under varying pH and temperature. For aggregation-prone compounds, use dynamic light scattering (DLS) to assess colloidal stability. ’s experimental design principles can guide controlled variable testing .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data?

  • Methodological Answer : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental results. For ambiguous stereochemistry, use molecular docking or quantum mechanics/molecular mechanics (QM/MM) to predict energetically favorable conformers. highlights integrating computational reaction path searches with experimental validation to resolve discrepancies .

Q. What strategies optimize reaction conditions for improved yield and selectivity?

  • Methodological Answer : Apply design of experiments (DoE) to screen catalysts, temperatures, and solvents. Use artificial intelligence (AI)-driven platforms (e.g., COMSOL Multiphysics) for kinetic modeling and parameter optimization. For example, ’s AI-based process control can automate reaction adjustments in real time . Post-reaction, analyze byproducts via liquid chromatography-mass spectrometry (LC-MS) to identify side reactions.

Q. How can structure-activity relationships (SAR) be systematically explored for pharmacological potential?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with other electron-withdrawing groups). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking scores (e.g., AutoDock Vina). ’s antioxidant study framework provides a template for SAR validation .

Q. What advanced techniques validate reaction mechanisms for this compound’s synthesis?

  • Methodological Answer : Use isotopic labeling (e.g., 13C or 15N) to track atom migration during key steps like cyclization. Monitor intermediates via time-resolved electrospray ionization mass spectrometry (TR-ESI-MS). ’s quantum chemical reaction path analysis can model transition states and confirm proposed mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting data between theoretical and experimental melting points?

  • Methodological Answer : Reassess purity via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). If impurities are ruled out, revisit computational models (e.g., adjust lattice energy calculations in crystal packing simulations). ’s quasi-experimental design emphasizes iterative hypothesis testing to reconcile discrepancies .

Experimental Design Frameworks

Q. What interdisciplinary approaches enhance the study of this compound’s reactivity?

  • Methodological Answer : Combine synthetic chemistry with materials science (e.g., study catalytic behavior on metal-organic frameworks) or biophysics (e.g., surface plasmon resonance for binding affinity measurements). ’s classification of chemical engineering research (e.g., membrane separation, reactor design) provides cross-disciplinary methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.